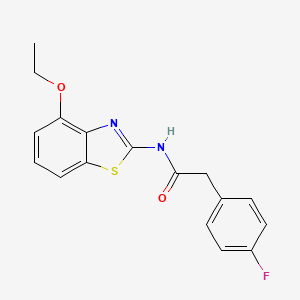
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15FN2O2S and its molecular weight is 330.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula is represented as follows:
Key Features:
- Benzothiazole Core: This structure is often associated with various pharmacological properties.
- Ethoxy Group: Enhances solubility and bioavailability.
- Fluorophenyl Substituent: May increase potency and selectivity towards biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, a study on a related compound demonstrated significant inhibition of cancer cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The compound exhibited IC50 values in the low micromolar range (1-4 μM), indicating strong antiproliferative effects .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Induction of apoptosis, cell cycle arrest |
| B7 | A549 | 2 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Activity
The compound also shows promise in reducing inflammation. In vitro studies indicated that it significantly decreased the expression levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophage cells. This suggests that this compound may modulate immune responses, making it a candidate for further investigation in inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (μM) | Expression Level Reduction (%) |
|---|---|---|
| IL-6 | 10 | 45 |
| TNF-α | 10 | 40 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways.
- Cytokine Modulation: It downregulates pro-inflammatory cytokines, indicating potential use in treating chronic inflammatory conditions.
- Signal Transduction Pathways: The inhibition of AKT and ERK signaling pathways has been observed, which are critical for cell survival and proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to A431 and A549 cell lines. Results indicated a significant reduction in cell viability after treatment with the compound compared to untreated controls. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment.
Case Study 2: Anti-inflammatory Potential
Another study evaluated the compound's effect on macrophage cells stimulated with LPS (lipopolysaccharide). The results showed that treatment with the compound led to a marked decrease in IL-6 and TNF-α production, suggesting its utility as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-2-22-13-4-3-5-14-16(13)20-17(23-14)19-15(21)10-11-6-8-12(18)9-7-11/h3-9H,2,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQWXZTRGPTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














